molecular formula C11H26N2O2 B12642302 1-Butanol, 2,2'-(propylenediimino)di- CAS No. 91965-06-9

1-Butanol, 2,2'-(propylenediimino)di-

Cat. No.: B12642302
CAS No.: 91965-06-9
M. Wt: 218.34 g/mol
InChI Key: VIJMCLDEVRPIOU-UHFFFAOYSA-N
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Description

1-Butanol, 2,2’-(propylenediimino)di- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two butanol groups connected by a propylenediimino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 2,2’-(propylenediimino)di- typically involves the reaction of 1-butanol with propylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, which facilitates the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 1-Butanol, 2,2’-(propylenediimino)di- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 2,2’-(propylenediimino)di- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and amino functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions include butanol derivatives, amines, and carboxylic acids. These products have significant applications in various chemical processes and industries .

Mechanism of Action

The mechanism of action of 1-Butanol, 2,2’-(propylenediimino)di- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . The presence of both hydroxyl and amino groups allows it to engage in multiple types of interactions, making it a versatile compound in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanol, 2,2’-(propylenediimino)di- is unique due to the presence of both hydroxyl and amino functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

CAS No.

91965-06-9

Molecular Formula

C11H26N2O2

Molecular Weight

218.34 g/mol

IUPAC Name

2-[2-(1-hydroxybutan-2-ylamino)propylamino]butan-1-ol

InChI

InChI=1S/C11H26N2O2/c1-4-10(7-14)12-6-9(3)13-11(5-2)8-15/h9-15H,4-8H2,1-3H3

InChI Key

VIJMCLDEVRPIOU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC(C)NC(CC)CO

Origin of Product

United States

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